Cas no 1804887-22-6 (Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate)

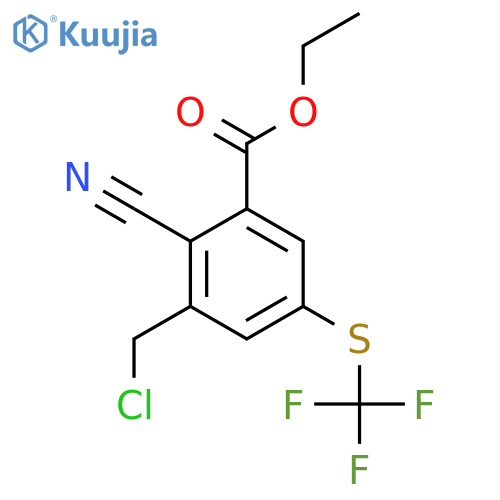

1804887-22-6 structure

商品名:Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate

CAS番号:1804887-22-6

MF:C12H9ClF3NO2S

メガワット:323.718571424484

CID:4947292

Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate

-

- インチ: 1S/C12H9ClF3NO2S/c1-2-19-11(18)9-4-8(20-12(14,15)16)3-7(5-13)10(9)6-17/h3-4H,2,5H2,1H3

- InChIKey: QAYRSXACNNTQKK-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=C(C=C(C(=O)OCC)C=1C#N)SC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 396

- トポロジー分子極性表面積: 75.4

- 疎水性パラメータ計算基準値(XlogP): 4

Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015018287-250mg |

Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate |

1804887-22-6 | 97% | 250mg |

475.20 USD | 2021-06-18 | |

| Alichem | A015018287-1g |

Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate |

1804887-22-6 | 97% | 1g |

1,445.30 USD | 2021-06-18 | |

| Alichem | A015018287-500mg |

Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate |

1804887-22-6 | 97% | 500mg |

847.60 USD | 2021-06-18 |

Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

1804887-22-6 (Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate) 関連製品

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 157047-98-8(Benzomalvin C)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量